Methyl 2-amino-5-chloroisonicotinate
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Overview
Description
Methyl 2-amino-5-chloroisonicotinate is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of isonicotinic acid and is characterized by the presence of an amino group at the 2-position and a chlorine atom at the 5-position on the pyridine ring, with a methyl ester group at the carboxyl position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-chloroisonicotinate typically involves the chlorination of isonicotinic acid followed by esterification and amination. One common method involves the following steps:
Chlorination: Isonicotinic acid is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Esterification: The chlorinated product is then esterified using methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-chloroisonicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkoxides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Methyl 2-amino-5-chloroisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-chloroisonicotinate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-bromoisonicotinate
- Methyl 2-amino-5-fluoroisonicotinate
- Methyl 2-amino-5-iodoisonicotinate
Uniqueness
Methyl 2-amino-5-chloroisonicotinate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogens. The chlorine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .
Biological Activity
Methyl 2-amino-5-chloroisonicotinate (CAS No. 1073182-59-8) is a chemical compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C7H7ClN2O2
- Molecular Weight : 186.60 g/mol
- Boiling Point : Not specified
- Log P (octanol-water partition coefficient) : Ranges from 1.11 to 1.71, indicating moderate lipophilicity.
- Solubility : High gastrointestinal absorption and permeability across the blood-brain barrier (BBB) suggest potential for central nervous system activity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Huang et al. (2015) demonstrated that derivatives of isonicotinates, including this compound, possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines have shown that this compound can inhibit cell proliferation. For instance, a study reported that the compound induced apoptosis in HCT116 and Caco-2 cells through modulation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth . The IC50 values for these cell lines were determined to be in the micromolar range, indicating a promising therapeutic index.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways critical for bacterial survival.
- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways, leading to programmed cell death.
- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antibacterial agent.
Case Study 2: Cancer Cell Line Testing
A series of experiments evaluated the cytotoxic effects on various cancer cell lines. The compound showed selective toxicity towards colorectal cancer cells with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests potential for further development as an anticancer agent .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C7H7ClN2O2 |
Molecular Weight | 186.60 g/mol |
Log P | 1.11 - 1.71 |
MIC against E. coli | 32 µg/mL |
IC50 against HCT116 | ~15 µM |
Properties
IUPAC Name |
methyl 2-amino-5-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTBHGUGAXCDOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737191 |
Source
|
Record name | Methyl 2-amino-5-chloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227002-03-0 |
Source
|
Record name | Methyl 2-amino-5-chloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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